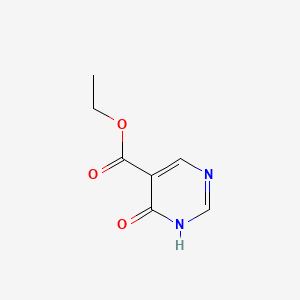

Ethyl 4-hydroxypyrimidine-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69216. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-4-9-6(5)10/h3-4H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMIZYMXBHSARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197308 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4786-52-1 | |

| Record name | Ethyl 1,6-dihydro-6-oxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4786-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4786-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Oxo-1,6-dihydro-pyrimidine-5-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Synthetic Utility of Ethyl 4-Hydroxypyrimidine-5-carboxylate

Introduction

Ethyl 4-hydroxypyrimidine-5-carboxylate is a highly functionalized heterocyclic compound built upon a pyrimidine core. As a key structural motif in nucleic acids, the pyrimidine ring system is of paramount importance in medicinal chemistry and drug development. This guide provides an in-depth exploration of the chemical properties, spectroscopic profile, and synthetic applications of this compound, a versatile building block for the synthesis of more complex, biologically active molecules. Its strategic placement of a hydroxyl (or its keto tautomer), an ester, and two ring nitrogen atoms provides multiple reaction sites, making it a valuable intermediate for creating diverse chemical libraries for screening and lead optimization.

Chemical Identity and Physical Properties

Correctly identifying a chemical is the foundational step for any laboratory work. The key identifiers and typical physical properties for this compound are summarized below.

| Identifier | Value |

| CAS Number | 4786-52-1[1][2][3][4][5] |

| Molecular Formula | C₇H₈N₂O₃[3][4] |

| Molecular Weight | 168.15 g/mol [3] |

| IUPAC Name | This compound |

| Synonyms | 4-Hydroxy-5-(ethoxycarbonyl)pyrimidine, Ethyl 1,4-dihydro-4-oxo-5-pyrimidinecarboxylate |

| Physical Property | Value |

| Appearance | Typically a white to off-white solid |

| Melting Point | Data not consistently reported; however, related structures melt in a broad range, often >150 °C. |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, and hot alcohols. Limited solubility in water and nonpolar solvents. |

Molecular Structure and Tautomerism

A critical feature dictating the reactivity of this compound is its existence in a tautomeric equilibrium. While named as a "4-hydroxy" derivative (the enol form), experimental and computational studies on related 4-hydroxypyrimidines confirm that the equilibrium strongly favors the keto form, Ethyl 4-oxo-1,4-dihydropyrimidine-5-carboxylate (the pyrimidone form).[6][7] This preference is driven by the formation of a stable amide-like system within the ring and is influenced by factors like solvent polarity and hydrogen bonding capabilities.[8]

The prevalence of the keto tautomer is crucial for understanding its chemical behavior, as it presents an N-H bond for substitution and a carbonyl group for different types of reactions compared to the aromatic hydroxyl group of the enol form.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Profile

The spectroscopic data for this molecule reflects the dominance of the keto tautomer. Below is a table of expected characteristic signals based on its structure and data from analogous compounds.

| Spectroscopy | Characteristic Signals (Predicted) |

| ¹H NMR | δ 10.0-12.0 ppm: (broad s, 1H), N-H proton of the pyrimidone ring. δ 8.5-9.0 ppm: (s, 1H), H2 proton of the pyrimidine ring. δ 8.0-8.5 ppm: (s, 1H), H6 proton of the pyrimidine ring. δ 4.2-4.4 ppm: (q, 2H), -OCH₂- of the ethyl ester. δ 1.2-1.4 ppm: (t, 3H), -CH₃ of the ethyl ester. |

| ¹³C NMR | δ ~165 ppm: Carbonyl carbon of the ester group. δ ~160 ppm: C4 carbonyl carbon of the pyrimidone ring. δ ~150-155 ppm: C2 and C6 carbons. δ ~110-120 ppm: C5 carbon. δ ~60 ppm: -OCH₂- carbon of the ethyl ester. δ ~14 ppm: -CH₃ carbon of the ethyl ester. |

| FT-IR (KBr) | ~3100-2800 cm⁻¹: N-H stretching (broad, characteristic of amides). ~1720-1740 cm⁻¹: C=O stretching of the ester. ~1650-1680 cm⁻¹: C=O stretching of the ring amide (pyrimidone). ~1600 cm⁻¹: C=N and C=C stretching vibrations. |

| Mass Spec (EI) | m/z 168: Molecular ion (M⁺). m/z 123: Loss of ethoxy group (-OC₂H₅). |

Note: Actual chemical shifts can vary based on solvent and concentration. The provided data is for interpretation and planning purposes.

Synthesis and Reactivity

General Synthesis

This class of pyrimidines is commonly synthesized via a cyclocondensation reaction. A robust and industrially relevant approach involves the reaction of an enamine or enol ether precursor with a source of the N-C-N fragment, such as formamidine or formamide in the presence of a base.[9]

A representative synthesis would involve the reaction between ethyl (ethoxymethylene)cyanoacetate or a related three-carbon electrophile and formamidine . The causality here is the sequential nucleophilic attack and cyclization to build the heterocyclic ring.

Experimental Protocol: Generalized Synthesis

-

Reaction Setup: To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add formamidine acetate (1.0 equivalent) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Substrate: To this mixture, add ethyl 2-formyl-3-oxopropanoate or a suitable equivalent (1.0 equivalent) dropwise, maintaining the temperature below 30°C. The choice of substrate provides the C4, C5, and C6 atoms of the final ring.

-

Reaction: Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~6-7.

-

Isolation: The product often precipitates upon neutralization or upon cooling in an ice bath. Collect the solid by vacuum filtration, wash with cold ethanol and then water to remove salts.

-

Purification: The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound.

Caption: Generalized workflow for the synthesis of the target molecule.

Chemical Reactivity

The molecule's rich functionality allows for a variety of subsequent chemical transformations, making it a valuable synthetic intermediate.

-

N-Alkylation/N-Arylation: The acidic N-H proton of the pyrimidone ring can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and reacted with alkyl or aryl halides to introduce substituents at the N1 position. This is a common strategy in drug design to modulate properties like solubility and target binding.

-

Conversion to 4-Chloropyrimidine: This is arguably the most important reaction for this scaffold. Treating the compound with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the 4-oxo group with a highly reactive chloro group. This 4-chloro derivative is an excellent substrate for nucleophilic aromatic substitution (SₙAr), allowing the introduction of amines, alcohols, thiols, and other nucleophiles at the C4 position.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid using basic conditions (e.g., NaOH or LiOH) followed by acidic work-up. The resulting 4-hydroxypyrimidine-5-carboxylic acid is a key intermediate for forming amides or other acid derivatives.

-

Electrophilic Substitution: The pyrimidine ring is generally electron-deficient and less prone to electrophilic aromatic substitution. However, reactions like nitration or halogenation can sometimes be achieved under harsh conditions, typically occurring at the electron-rich C5 position if it were unsubstituted. In this case, the existing ester at C5 directs reactivity elsewhere, if at all.

Caption: Key reaction pathways for derivatizing the core scaffold.

Applications in Research and Drug Development

The 4-hydroxypyrimidine-5-carboxylate scaffold is a "privileged structure" in medicinal chemistry. Its ability to form multiple hydrogen bonds and serve as a rigid core for appending various functional groups makes it ideal for designing enzyme inhibitors and receptor ligands.

-

Antiviral Agents: Dihydroxypyrimidine (DHP) derivatives, which share the core structure, have been extensively studied as inhibitors of viral enzymes. For example, related scaffolds are used to develop inhibitors of human cytomegalovirus (HCMV) pUL89 endonuclease.[10]

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in oncology. The N-H and C=O groups can mimic the hydrogen bonding patterns of the adenine hinge-binding region of ATP.

-

Antiallergic Agents: Esters of pyrimido[4,5-b]quinoline-2-carboxylic acids, synthesized from pyrimidine precursors, have shown potent oral antiallergy activity.[11]

-

Anticancer and Antioxidant Agents: Various tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and screened for anticancer and antioxidant properties, demonstrating the broad biological potential of this chemical class.[12]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a simple chemical; it is a versatile and powerful building block in synthetic and medicinal chemistry. Its true value lies in its tautomeric nature and the distinct reactivity of its multiple functional groups. The ability to easily convert the 4-oxo group into a 4-chloro leaving group opens up a vast chemical space for derivatization, enabling the synthesis of targeted libraries for drug discovery. A thorough understanding of its properties, as outlined in this guide, is essential for any researcher aiming to leverage this scaffold to create novel and impactful molecules.

References

- 1. usbio.net [usbio.net]

- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 3. Angene - this compound | 4786-52-1 | MFCD00235034 | AG003QB2 [japan.angenechemical.com]

- 4. drjcrbio.com [drjcrbio.com]

- 5. 4786-52-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 10. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of Ethyl 4-Hydroxypyrimidine-5-carboxylate and its Analogs

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of ethyl 4-hydroxypyrimidine-5-carboxylate and its closely related analogs. Recognizing the limited availability of public crystallographic data for the parent compound, this document leverages detailed structural analyses of analogous pyrimidine derivatives to offer insights into the molecular geometry, supramolecular organization, and the experimental methodologies essential for their characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for understanding the solid-state properties of this important class of heterocyclic compounds.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine and its derivatives are fundamental N-heterocyclic molecules that form the backbone of nucleic acids, vitamins, and coenzymes, rendering them of paramount importance in biological systems.[1] Their inherent biological activity has made them privileged scaffolds in medicinal chemistry, with applications ranging from antibiotics to anticancer agents. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Synthesis and Crystallization

The synthesis of pyrimidine derivatives can be achieved through various organic reactions. A common and effective method involves the Biginelli reaction or similar multi-component reactions, which offer an efficient route to highly functionalized dihydropyrimidines. These can be subsequently modified to achieve the desired pyrimidine core.

General Synthetic Approach

A representative synthesis for a substituted tetrahydropyrimidine-5-carboxylate, a precursor or analog to the title compound, involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a urea or thiourea derivative.[2] This one-pot synthesis is often catalyzed by an acid and can be performed under solvent-free conditions, aligning with the principles of green chemistry.

Experimental Protocol: Synthesis of a Representative Analog

The following protocol outlines a method for the synthesis of an ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which serves as a pertinent example for this guide.

Materials:

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethyl acetoacetate

-

Urea

-

Ethanol (solvent)

-

Catalytic amount of hydrochloric acid

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) is prepared in ethanol (20 mL).

-

A few drops of concentrated hydrochloric acid are added as a catalyst.

-

The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and dried.

-

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in an appropriate solvent system, such as a mixture of methanol and dimethylformamide.[3]

X-Ray Crystallography: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and the overall molecular conformation, as well as insights into intermolecular interactions that govern the crystal packing.

Data Collection and Structure Refinement

A suitable single crystal of the synthesized compound is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated. The collected data are then processed to determine the unit cell parameters and the symmetry of the crystal lattice. The structure is solved using direct methods and refined to yield a model of the atomic positions and their thermal displacement parameters.

The workflow for a typical single-crystal X-ray diffraction experiment is illustrated in the diagram below.

References

- 1. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Data of Ethyl 4-hydroxypyrimidine-5-carboxylate

Introduction: The Significance of Ethyl 4-hydroxypyrimidine-5-carboxylate in Drug Discovery

This compound is a pivotal heterocyclic compound, serving as a versatile scaffold in the synthesis of a multitude of biologically active molecules. The pyrimidine core is a fundamental component of nucleobases and is prevalent in numerous pharmaceuticals, including antiviral and anticancer agents. The specific arrangement of the hydroxyl and ethyl carboxylate substituents on this pyrimidine ring provides unique electronic and steric properties, making it a valuable building block for medicinal chemists. Accurate structural elucidation of this compound is paramount for its effective utilization in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of its molecular structure in solution. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data of this compound, offering researchers and drug development professionals a thorough understanding of its key spectral features. The presented data is based on established principles of NMR spectroscopy and analysis of structurally related pyrimidine derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from the analysis of substituent effects on the pyrimidine ring, with reference to the known spectral data of 4-hydroxypyrimidine and other substituted pyrimidine carboxylates. The spectra are assumed to be recorded in a standard deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the compound and exchanging with the hydroxyl proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 8.5 - 8.7 | Singlet (s) | - |

| H6 | 8.8 - 9.0 | Singlet (s) | - |

| -OH | 11.0 - 13.0 | Broad Singlet (br s) | - |

| -CH₂- (Ethyl) | 4.2 - 4.4 | Quartet (q) | ~7.1 |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.1 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C4 | 160 - 165 |

| C5 | 110 - 115 |

| C6 | 155 - 160 |

| C=O (Ester) | 165 - 170 |

| -CH₂- (Ethyl) | 60 - 65 |

| -CH₃ (Ethyl) | 14 - 16 |

Interpretation of the NMR Spectra

The predicted NMR spectra of this compound are a direct reflection of its electronic and structural features. The pyrimidine ring is an electron-deficient aromatic system, which generally leads to downfield chemical shifts for the ring protons and carbons.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show two singlets corresponding to H2 and H6. The electron-withdrawing nature of the two nitrogen atoms and the ethyl carboxylate group at C5 significantly deshields these protons, pushing their chemical shifts to a downfield region (δ 8.5-9.0 ppm). The singlet nature of these peaks is due to the absence of adjacent protons for spin-spin coupling.

The hydroxyl proton at the C4 position is expected to appear as a broad singlet at a very downfield chemical shift (δ 11.0-13.0 ppm) due to its acidic nature and potential for hydrogen bonding with the solvent (DMSO-d₆) or other molecules. Its broadness is a result of chemical exchange.

The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The methylene protons (-CH₂-) are adjacent to an oxygen atom, which deshields them, resulting in a quartet at δ 4.2-4.4 ppm. The coupling with the three methyl protons leads to the quartet multiplicity (n+1 = 3+1 = 4). The terminal methyl protons (-CH₃) appear as a triplet at δ 1.2-1.4 ppm, being further away from the electron-withdrawing groups. The triplet multiplicity arises from coupling with the two methylene protons (n+1 = 2+1 = 3). The coupling constant for both the quartet and the triplet is expected to be around 7.1 Hz.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will reflect the carbon environments within the molecule. The carbonyl carbon of the ethyl ester is the most deshielded carbon, appearing at the lowest field (δ 165-170 ppm). The pyrimidine ring carbons (C2, C4, and C6) are also significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and the hydroxyl group, with predicted chemical shifts in the range of δ 150-165 ppm. C4, being attached to the electronegative oxygen, is expected to be the most downfield of the ring carbons. C5 is expected to be the most shielded of the ring carbons (δ 110-115 ppm) as it is not directly bonded to a nitrogen atom.

The methylene carbon (-CH₂-) of the ethyl group is expected around δ 60-65 ppm, while the methyl carbon (-CH₃) will be at the highest field (δ 14-16 ppm).

Experimental Protocol for NMR Spectral Acquisition

To obtain high-quality NMR spectra of this compound, the following step-by-step methodology is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified solid sample.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the potentially polar compound and for observing the exchangeable hydroxyl proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, using the DMSO-d₆ solvent lock signal.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment (zg30 or similar).

-

Spectral Width: Approximately 16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants.

-

Visualizing the Molecular Structure and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structure with atom numbering for NMR assignment and a typical workflow for NMR-based structural elucidation.

Caption: Molecular structure and atom numbering for NMR.

Caption: NMR structural elucidation workflow.

Conclusion and Future Perspectives

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of significant interest in medicinal chemistry. The elucidated spectral features, grounded in the principles of NMR spectroscopy and comparative data from related structures, offer a robust framework for its characterization. The provided experimental protocol outlines a clear path for researchers to obtain empirical data, which can then be used to validate and refine the predictions made herein. As the development of novel therapeutics continues to rely on the synthesis of complex heterocyclic molecules, a thorough understanding of their spectroscopic properties is indispensable. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of pyrimidine-based compounds, facilitating more efficient and accurate drug discovery endeavors.

Solubility Profile of Ethyl 4-hydroxypyrimidine-5-carboxylate in Organic Solvents: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] Ethyl 4-hydroxypyrimidine-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research, presents a unique solubility challenge due to its structural characteristics. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to predict, measure, and interpret the solubility of this compound, thereby facilitating informed decisions in preclinical and formulation development.

Introduction to this compound

This compound is a pyrimidine derivative with the molecular formula C₇H₈N₂O₃. Pyrimidine and its derivatives are fundamental building blocks in numerous biological molecules, including nucleic acids, and are prevalent in a wide array of pharmaceutical agents.[3] The structure of this compound, featuring a hydroxyl group, an ester, and a nitrogen-containing heterocyclic ring, suggests a molecule with the potential for complex solute-solvent interactions. Understanding its solubility is paramount for its application in medicinal chemistry and drug development.[4]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 182.18 g/mol | PubChem |

| XLogP3-AA | -0.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

These properties, obtained from PubChem, provide initial clues into the compound's solubility behavior. The negative XLogP3-AA value suggests a degree of hydrophilicity.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle is governed by the polarity of both the solute and the solvent.

2.1. Polarity and Hydrogen Bonding

This compound possesses both polar and non-polar characteristics. The hydroxyl (-OH) group and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, promoting solubility in polar solvents.[5] The ethyl ester group, while having some polar character, also introduces a non-polar hydrocarbon component.

-

Polar Protic Solvents: Solvents like ethanol and methanol can engage in hydrogen bonding with the solute, likely leading to good solubility.

-

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile can act as hydrogen bond acceptors and are generally good solvents for a wide range of compounds.[6]

-

Non-polar Solvents: In non-polar solvents like hexane or toluene, the solubility is expected to be limited due to the inability of these solvents to form strong interactions with the polar functional groups of the solute.

2.2. Effect of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5][7] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. Increased temperature provides the necessary kinetic energy for this to occur.

Illustrative Solubility Data

The following table presents a hypothetical solubility profile of this compound in a range of organic solvents at two different temperatures. This table serves as a template for researchers to populate with their experimentally determined data.

| Solvent | Solvent Type | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) |

| Methanol | Polar Protic | 5.1 | (Experimental Data) | (Experimental Data) |

| Ethanol | Polar Protic | 4.3 | (Experimental Data) | (Experimental Data) |

| Isopropanol | Polar Protic | 3.9 | (Experimental Data) | (Experimental Data) |

| Acetonitrile | Polar Aprotic | 5.8 | (Experimental Data) | (Experimental Data) |

| Acetone | Polar Aprotic | 5.1 | (Experimental Data) | (Experimental Data) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | (Experimental Data) | (Experimental Data) |

| Ethyl Acetate | Moderately Polar | 4.4 | (Experimental Data) | (Experimental Data) |

| Dichloromethane | Non-polar | 3.1 | (Experimental Data) | (Experimental Data) |

| Toluene | Non-polar | 2.4 | (Experimental Data) | (Experimental Data) |

| Hexane | Non-polar | 0.1 | (Experimental Data) | (Experimental Data) |

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[2] The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

4.1. Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid aspirating any solid particles.

-

Dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the test sample.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

4.2. Visualizing the Experimental Workflow

Caption: Experimental workflow for thermodynamic solubility determination.

Data Interpretation and Application in Drug Development

The solubility data obtained is crucial for several aspects of drug development:

-

Lead Optimization: Early assessment of solubility helps in selecting drug candidates with favorable pharmacokinetic properties.[2]

-

Formulation Development: Understanding the solubility in different solvents is essential for developing suitable dosage forms, such as oral solutions, suspensions, or intravenous formulations.

-

Preclinical Studies: Solubility data informs the choice of vehicle for in vitro and in vivo studies, ensuring that the compound is in solution for accurate assessment of its biological activity.

Conclusion

References

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Organic chemistry - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

A Senior Application Scientist's Guide to the Biological Screening of Ethyl 4-hydroxypyrimidine-5-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental to life.[1] Its versatile structure allows for diverse substitutions, leading to compounds with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] Ethyl 4-hydroxypyrimidine-5-carboxylate, the subject of this guide, belongs to this promising class of heterocyclic compounds. While its specific biological profile is not extensively documented in mainstream literature, its structural motifs suggest significant therapeutic potential.

This guide provides a comprehensive framework for the systematic biological screening of this compound. It is designed not as a rigid set of instructions, but as a strategic roadmap, grounded in the principles of modern drug discovery.[4][5][6] We will explore a multi-pronged screening approach, investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The methodologies detailed herein are robust, incorporating self-validating systems through appropriate controls, and are designed to generate clear, interpretable data to guide further lead optimization.[7]

Chapter 1: The Strategic Screening Cascade

The initial phase of drug discovery involves casting a wide net to identify potential biological activities.[7] For a novel compound like this compound, a tiered or cascaded screening approach is most efficient. This strategy begins with broad, high-throughput assays to identify "hits" and progresses to more complex, mechanism-of-action studies for the most promising candidates. This ensures that resources are focused on the most viable therapeutic avenues.

Our proposed workflow prioritizes three key areas of investigation based on the known activities of the broader pyrimidine class: oncology, inflammation, and infectious diseases.

Caption: A strategic workflow for the biological screening of a novel compound.

Chapter 2: Anticancer Activity Screening

The pyrimidine scaffold is present in numerous approved anticancer drugs (e.g., 5-Fluorouracil), making oncology a primary area of investigation.[8] The goal is to determine if the compound exhibits cytotoxicity toward cancer cells, ideally with selectivity over non-cancerous cells.

Rationale for Assay Selection

An initial broad screen against a diverse panel of cancer cell lines is the most effective starting point. The U.S. National Cancer Institute's NCI-60 panel, a collection of 59 human tumor cell lines, is the gold standard for this purpose.[9] A preliminary screen can be conducted on a smaller, representative subset.[10] The Sulforhodamine B (SRB) assay is a preferred method for cytotoxicity screening due to its sensitivity, simplicity, and basis in measuring cellular protein content.[9]

Experimental Protocol 1: In Vitro Cytotoxicity Screening (SRB Assay)

This protocol outlines a dose-response evaluation to determine the half-maximal inhibitory concentration (IC50).

1. Cell Culture and Maintenance:

- Cell Lines: Utilize a panel including, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colon carcinoma).[1][11] As a control for selectivity, include a non-cancerous cell line like human dermal fibroblasts (NHDF).[11]

- Culture Medium: Grow cells in RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[12]

- Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[12]

2. Assay Procedure:

- Cell Seeding: Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[9]

- Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

- Treatment: Replace the medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

- Incubation: Incubate the plates for 48-72 hours.[12]

3. SRB Staining and Measurement:

- Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[9]

- Washing: Discard the supernatant, wash the plates five times with tap water, and allow them to air dry.[9]

- Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.[9]

- Final Wash: Discard the SRB solution, wash the plates five times with 1% acetic acid to remove unbound dye, and air dry.[9]

- Quantification: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Measure the optical density (OD) at ~510 nm using a microplate reader.

Data Presentation and Interpretation

The percentage growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

| Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | [Hypothetical Data] | 0.8 ± 0.1 |

| A549 | Lung Carcinoma | [Hypothetical Data] | 1.1 ± 0.2 |

| HCT-116 | Colon Carcinoma | [Hypothetical Data] | 0.9 ± 0.1 |

| NHDF | Normal Fibroblast | [Hypothetical Data] | 5.2 ± 0.8 |

A potent compound will have a low IC50 value. A promising therapeutic candidate will show a significantly higher IC50 value for the normal cell line (NHDF) compared to the cancer cell lines, indicating cancer-selective cytotoxicity.

Chapter 3: Anti-Inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and many pyrimidine derivatives have shown anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory signaling pathways like NF-κB.[13][14][15]

Rationale for Assay Selection

A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages is an excellent primary screen.[14] LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response, including the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay provides a simple colorimetric method to quantify NO production. For mechanistic insight, direct enzymatic assays against COX-1 and COX-2 can determine if the compound acts as a selective COX-2 inhibitor, a desirable profile for anti-inflammatory drugs with reduced gastrointestinal side effects.[13][16]

Experimental Protocol 2: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

1. Cell Culture:

- Cell Line: Use the RAW 264.7 murine macrophage cell line.

- Culture Conditions: Maintain cells as described in the previous protocol.

2. Assay Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

- Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation. Include a vehicle control and a positive control (e.g., Ibuprofen or Dexamethasone).

- Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

- Incubation: Incubate the plate for 24 hours.

3. Griess Assay for Nitrite Quantification:

- Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

- Griess Reagent: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

- Incubation: Incubate at room temperature for 10-15 minutes in the dark.

- Measurement: Measure the absorbance at ~540 nm. The amount of nitrite is proportional to the NO produced.

The NF-κB Signaling Pathway: A Key Target

The Nuclear Factor kappa B (NF-κB) pathway is a master regulator of inflammation.[17][18] Upon stimulation by LPS, a signaling cascade leads to the activation of the IKK complex, which phosphorylates the inhibitor IκBα. This targets IκBα for degradation, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS (which produces NO) and cytokines (TNF-α, IL-6).[19][20][21] A compound that inhibits NO production may be acting on this pathway.

Caption: The canonical NF-κB signaling pathway in inflammation.

Chapter 4: Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates a continuous search for new antimicrobial agents. Pyrimidine derivatives have frequently been reported to possess both antibacterial and antifungal properties.[2][3][22][23]

Rationale for Assay Selection

The initial screening for antimicrobial activity is efficiently performed using the Kirby-Bauer disk diffusion method.[24] This qualitative assay provides a rapid visual assessment of a compound's ability to inhibit microbial growth. Positive hits from this screen should be followed by a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth.[25]

Experimental Protocol 3: Disk Diffusion and Broth Microdilution

1. Microorganisms and Media:

- Bacteria: Include a Gram-positive strain (e.g., Staphylococcus aureus) and a Gram-negative strain (e.g., Escherichia coli).[3][23] Grow in Mueller-Hinton Broth/Agar.

- Fungi: Include a yeast strain (e.g., Candida albicans).[23] Grow in Sabouraud Dextrose Broth/Agar.

2. Part A: Disk Diffusion Assay:

- Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard.

- Plating: Uniformly swab the inoculum over the surface of an agar plate.

- Disk Application: Aseptically place sterile paper disks onto the agar surface. Pipette a known amount (e.g., 10 µL) of the test compound solution onto a disk.

- Controls: Use a disk with the solvent (DMSO) as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

- Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or at 30°C for 24-48 hours (fungi).

- Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs).

3. Part B: Broth Microdilution for MIC Determination:

- Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth.

- Inoculation: Add a standardized microbial inoculum to each well.

- Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control.

- Incubation: Incubate the plate under the conditions described above.

- MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth). An indicator dye like Resazurin can be used for clearer endpoint determination.

Data Presentation and Interpretation

Results from the antimicrobial screening can be summarized for clear comparison.

| Microorganism | Type | Disk Diffusion Zone (mm) | MIC (µg/mL) |

| S. aureus | Gram-positive | [Hypothetical Data] | [Hypothetical Data] |

| E. coli | Gram-negative | [Hypothetical Data] | [Hypothetical Data] |

| C. albicans | Fungus | [Hypothetical Data] | [Hypothetical Data] |

A larger zone of inhibition in the disk diffusion assay suggests greater activity. A lower MIC value indicates higher potency. These results will guide decisions on whether the compound warrants further investigation as a potential antibiotic or antifungal agent.

Conclusion

This guide outlines a logical and efficient pathway for the initial biological evaluation of this compound. By systematically screening for anticancer, anti-inflammatory, and antimicrobial activities, researchers can effectively identify and prioritize the most promising therapeutic potential of this novel pyrimidine derivative. The described protocols, rooted in established scientific principles, provide the necessary framework for generating reliable data, while the emphasis on understanding the underlying mechanisms paves the way for intelligent lead optimization and future drug development.

References

- 1. ijrpr.com [ijrpr.com]

- 2. journals.innovareacademics.in [journals.innovareacademics.in]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 6. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]

- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 8. researchgate.net [researchgate.net]

- 9. dctd.cancer.gov [dctd.cancer.gov]

- 10. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 19. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 20. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. wjarr.com [wjarr.com]

- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scielo.br [scielo.br]

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate and its Analogs

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to Ethyl 4-hydroxypyrimidine-5-carboxylate, a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. The document delves into the foundational principles of pyrimidine synthesis, focusing on the most prevalent and efficient methodologies for obtaining the title compound and its derivatives. Detailed experimental protocols, mechanistic insights, and discussions on the rationale behind procedural choices are presented to equip researchers and drug development professionals with a thorough understanding of this important synthetic process.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring system is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and a multitude of therapeutic agents. The inherent electronic properties and the capacity for diverse functionalization make pyrimidines privileged scaffolds in drug discovery. Specifically, the 4-hydroxypyrimidine-5-carboxylate framework serves as a crucial building block for compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and anticancer properties. The strategic placement of the hydroxyl and carboxylate groups offers multiple points for further chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and biological target engagement.

This guide will focus on the practical synthesis of this compound, providing a detailed exploration of the underlying chemical principles and experimental procedures.

Foundational Synthetic Strategies: A Mechanistic Perspective

The construction of the pyrimidine ring generally involves the condensation of a three-carbon (C-C-C) fragment with a one-carbon-two-nitrogen (N-C-N) unit.[1] For the synthesis of this compound, the most direct and widely employed strategy involves the reaction of an electrophilic three-carbon component with formamidine.

The Primary Synthetic Route: A Convergent Approach

The principal and most efficient synthesis of this compound involves the cyclocondensation reaction between diethyl ethoxymethylenemalonate (DEEM) as the C-C-C electrophile and formamidine acetate as the N-C-N nucleophile. This method is advantageous due to the commercial availability and relative affordability of the starting materials.[2]

DOT Diagram of the Primary Synthetic Route

Caption: General overview of the primary synthetic pathway.

Synthesis of Key Precursors

A thorough understanding of the synthesis of the starting materials is crucial for consistent and high-yield production of the final product.

Preparation of Diethyl Ethoxymethylenemalonate (DEEM)

DEEM is a versatile reagent in organic synthesis and can be prepared through the reaction of diethyl malonate with triethyl orthoformate, typically in the presence of a catalyst such as zinc chloride and acetic anhydride.[3][4] The reaction proceeds through the formation of an intermediate which then eliminates ethanol to yield the desired product.[5][6]

Experimental Protocol: Synthesis of Diethyl Ethoxymethylenemalonate

-

Reaction Setup: In a flask equipped with a distillation apparatus, combine diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), and acetic anhydride (2.0 moles).[3]

-

Catalysis: Add a catalytic amount of anhydrous zinc chloride (0.5 g).[3]

-

Heating: Heat the mixture in an oil bath, maintaining the internal temperature between 104-113°C for approximately 6.5 hours.[3]

-

Distillation: After the initial heating period, raise the pot temperature to around 124°C to distill off the low-boiling byproducts.[3]

-

Workup: After cooling, dilute the residue with ether and wash thoroughly with water. Dry the combined organic extracts over magnesium sulfate.[3]

-

Purification: Purify the product by vacuum distillation to yield diethyl ethoxymethylenemalonate as a colorless to pale yellow liquid.[3]

Preparation of Formamidine Acetate

Formamidine acetate is a stable and non-hygroscopic salt of formamidine, making it a convenient reagent for pyrimidine synthesis.[7] It can be prepared from triethyl orthoformate and ammonia in the presence of acetic acid.[7][8]

Experimental Protocol: Synthesis of Formamidine Acetate

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a gas inlet tube, a thermometer, and a magnetic stirrer, place a mixture of triethyl orthoformate (90.0 g) and glacial acetic acid (49.2 g).[7]

-

Heating: Heat the mixture in an oil bath to 125–130°C.[7]

-

Ammonia Introduction: Once the internal temperature reaches 115°C, introduce a steady stream of ammonia gas. Vigorous reflux will be observed as the temperature decreases.[7]

-

Crystallization: Formamidine acetate will begin to crystallize from the boiling mixture after 20-30 minutes. Continue the ammonia flow until the temperature no longer decreases (typically around 72–73°C).[7]

-

Isolation: Cool the mixture to room temperature and collect the precipitate by filtration. Wash the solid thoroughly with absolute ethanol.[7]

-

Drying: Dry the product to obtain colorless crystals of formamidine acetate. The yield is typically in the range of 83-88%.[7]

Core Synthesis: this compound

With the key precursors in hand, the final cyclocondensation reaction can be performed. The choice of solvent and base is critical for achieving high yields and purity.

Mechanistic Insights

The reaction commences with a nucleophilic attack of one of the amino groups of formamidine on the electrophilic β-carbon of the ethoxymethylene group in DEEM, leading to the displacement of ethanol and the formation of an acyclic intermediate. This is followed by an intramolecular cyclization where the second amino group of the formamidine moiety attacks the ester carbonyl. Subsequent tautomerization of the resulting dihydropyrimidine affords the more stable aromatic 4-hydroxypyrimidine product.

DOT Diagram of the Reaction Mechanism

Caption: Stepwise mechanism for the formation of the product.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for pyrimidine synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve formamidine acetate (1.0 mole) in a suitable alcohol, such as n-butanol.[2]

-

Base Addition: Add a strong base, such as sodium methoxide (a 28% solution in methanol is common), to the solution. The amount of base should be at least stoichiometric to the formamidine acetate to liberate the free base.[2]

-

Reactant Addition: To the stirred solution, add diethyl ethoxymethylenemalonate (1.0 mole) dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture at reflux (approximately 110°C for n-butanol) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with an acid, such as concentrated sulfuric acid or hydrochloric acid, until the pH is approximately 7.[2]

-

Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to remove the solvent. The resulting residue can then be recrystallized.[2]

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or acetone, to obtain pure this compound as a crystalline solid.[2]

Synthesis of Analogs

The versatility of this synthetic approach allows for the generation of a wide array of analogs by modifying the starting materials.

-

Substitution at the 2-position: By replacing formamidine with other amidines (e.g., acetamidine, benzamidine), analogs with various substituents at the 2-position of the pyrimidine ring can be synthesized.

-

Substitution at the 6-position: The use of substituted malonic esters in the initial step can lead to analogs with different groups at the 6-position.

-

Biginelli Reaction for Dihydropyrimidine Analogs: A related and powerful method for generating dihydropyrimidine analogs is the Biginelli reaction. This one-pot multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[9][10] This approach provides access to a different class of pyrimidine derivatives with substitution at the 4- and 6-positions.

Experimental Protocol: Biginelli Reaction for a Dihydropyrimidine Analog

-

Reaction Mixture: In a flask, mix an aromatic aldehyde (e.g., 4-bromobenzaldehyde, 1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.5 mmol).[10]

-

Heating: Heat the mixture at 120°C without a solvent for 8 hours.[10]

-

Purification: Recrystallize the resulting solid residue from ethanol to obtain the desired ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[10]

Characterization Data

The structural confirmation of the synthesized compounds relies on standard spectroscopic techniques.

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (KBr, cm-1) |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.24-7.34 (m, 5H, Ar-H), 5.17 (s, 1H, CH), 3.96-4.01 (q, 2H, OCH2), 2.26 (s, 3H, CH3), 1.07-1.11 (t, 3H, CH2CH3) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | 3639, 2967, 1896, 1608, 1223 |

| Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 1.11 (t, 3H), 2.35 (s, 3H), 4.00-4.03 (m, 2H), 5.86 (s, 1H), 7.20-7.22 (d, 2H), 7.54-7.56 (d, 2H) | 14.36, 22.95, 54.59, 60.53, 107.17, 122.10, 130.15, 132.04, 140.44, 152.52, 161.59, 165.28 | 2977, 1741, 1709, 1619, 1536 |

Conclusion

The synthesis of this compound and its analogs is a well-established field with robust and versatile methodologies. The primary route, involving the condensation of diethyl ethoxymethylenemalonate and formamidine acetate, offers an efficient and scalable approach to this important heterocyclic scaffold. By understanding the underlying reaction mechanisms and having access to detailed experimental protocols for both the precursors and the final product, researchers can confidently produce these valuable compounds for further investigation in medicinal chemistry and drug discovery programs. The ability to readily generate a diverse library of analogs through modifications of the starting materials further underscores the significance of these synthetic strategies.

References

- 1. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 2. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. DE4422273A1 - Prodn. of formamidine acetate from orthoformate ester - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate

This guide provides a comprehensive overview of the synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate, a key heterocyclic building block in the development of novel therapeutic agents. The document is structured to provide not only a detailed, step-by-step reaction mechanism and experimental protocol but also to offer insights into the causality behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental component of numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals. This compound, in particular, serves as a versatile intermediate in the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. Its strategic functionalization allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. The synthesis route detailed herein is a robust and widely applicable method for generating this important precursor.

The Core Synthesis: A [3+3] Cyclocondensation Approach

The most common and efficient synthesis of this compound involves a cyclocondensation reaction between diethyl ethoxymethylenemalonate (DEEM) and formamidine. This reaction is a classic example of building a heterocyclic ring from acyclic precursors and can be mechanistically understood as a [3+3] cycloaddition, where DEEM provides a three-carbon electrophilic component and formamidine acts as the three-atom nucleophilic component (N-C-N).

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Mechanistic Deep Dive: A Step-by-Step Elucidation

The synthesis proceeds through a series of well-defined steps, initiated by a nucleophilic attack and culminating in an intramolecular cyclization and subsequent aromatization. A strong base, such as sodium ethoxide, is crucial for the deprotonation of formamidine, thereby increasing its nucleophilicity.

-

Nucleophilic Attack: The reaction commences with the nucleophilic attack of the deprotonated formamidine on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate. This is a classic Michael-type addition. The ethoxy group on the α-carbon is a good leaving group, facilitating this initial step.

-

Intermediate Formation: This attack results in the formation of an open-chain intermediate. The double bond of DEEM is broken, and a new carbon-nitrogen bond is formed.

-

Intramolecular Cyclization: The newly formed intermediate then undergoes an intramolecular cyclization. The second nitrogen atom of the formamidine moiety attacks one of the ester carbonyl carbons of the malonate portion of the intermediate. This step is often the rate-determining step and is facilitated by heating the reaction mixture.

-

Elimination and Tautomerization: The cyclization is followed by the elimination of an ethoxide ion and a proton transfer, leading to the formation of the stable pyrimidine ring. The resulting 4-oxo-pyrimidine exists in tautomeric equilibrium with the more stable 4-hydroxypyrimidine aromatic form.

Visualizing the Mechanism

Caption: Step-by-step mechanism of the cyclocondensation reaction.

Experimental Protocol: A Field-Proven Methodology

This protocol is adapted from established procedures for the synthesis of related 4-hydroxypyrimidine derivatives and is optimized for the synthesis of the title compound.[1]

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |

| Diethyl ethoxymethylenemalonate | 216.22 | 21.6 g | 0.10 |

| Formamidine hydrochloride | 80.52 | 8.05 g | 0.10 |

| Sodium | 22.99 | 4.6 g | 0.20 |

| Absolute Ethanol | 46.07 | 200 mL | - |

| Glacial Acetic Acid | 60.05 | As needed | - |

| Water | 18.02 | As needed | - |

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 4.6 g of metallic sodium to 150 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add a solution of 8.05 g of formamidine hydrochloride in 50 mL of absolute ethanol. Stir the mixture for 15 minutes at room temperature. Subsequently, add 21.6 g of diethyl ethoxymethylenemalonate dropwise to the reaction mixture over a period of 30 minutes.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the volume of the solvent by approximately half using a rotary evaporator. Pour the concentrated reaction mixture into 500 mL of ice-cold water.

-

Precipitation: Acidify the aqueous solution by the dropwise addition of glacial acetic acid until the pH reaches approximately 5-6. A white precipitate of this compound will form.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from ethanol to yield a white crystalline solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven at 50-60 °C. The final product should be characterized by melting point determination, and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps. The formation of a precipitate upon acidification is a strong indicator of successful product formation. The purity of the final product can be readily assessed by its melting point, which should be sharp and within the expected range. Spectroscopic analysis provides definitive structural confirmation, ensuring the identity and purity of the synthesized compound.

Conclusion: A Robust and Versatile Synthesis

The cyclocondensation of diethyl ethoxymethylenemalonate with formamidine provides a reliable and efficient route to this compound. This in-depth guide has detailed the underlying mechanism, provided a practical experimental protocol, and offered insights into the chemical principles governing the synthesis. This foundational knowledge is crucial for researchers and scientists in the field of drug development, enabling the synthesis of this key intermediate for the creation of novel and impactful therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Ethyl 4-hydroxypyrimidine-5-carboxylate Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. The pyrimidine ring is a key heterocyclic scaffold found in the structure of DNA and RNA, making it an attractive starting point for the design of novel therapeutics.[1] Its ability to form hydrogen bonds and engage in other key interactions within the ATP-binding pocket of kinases has led to the development of numerous successful kinase inhibitors.[2] Derivatives of the pyrimidine scaffold have been shown to target a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases, underscoring their therapeutic potential.[3] This document provides a comprehensive guide to the exploration of ethyl 4-hydroxypyrimidine-5-carboxylate derivatives as a promising, yet underexplored, class of kinase inhibitors. We will detail the rationale for their design, proposed synthetic routes, and robust protocols for their evaluation as kinase inhibitors.

The Rationale for this compound as a Kinase Inhibitor Scaffold

The this compound core presents several key features that make it an attractive scaffold for kinase inhibitor design:

-

Hydrogen Bonding Capabilities: The hydroxyl and pyrimidine nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.

-

Vectors for Chemical Diversification: The pyrimidine ring offers multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The ethyl carboxylate group, in particular, provides a handle for the introduction of various functionalities to explore interactions with different regions of the kinase active site.

-

Structural Rigidity: The planar pyrimidine ring provides a rigid core, which can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity.

The following diagram illustrates the key pharmacophoric features of the this compound scaffold.

Caption: Key pharmacophoric features of the scaffold.

Proposed Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through various established methods in heterocyclic chemistry. A common approach involves the condensation of a β-ketoester with an amidine or a related nitrogen-containing species.[4] The following protocol outlines a general procedure for the synthesis of the parent scaffold, which can then be further functionalized.

Protocol 1: Synthesis of this compound

Objective: To synthesize the core this compound scaffold.

Materials:

-

Diethyl 2-(ethoxymethylene)malonate

-

Formamidine acetate

-

Sodium ethoxide

-

Ethanol, absolute

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add formamidine acetate (1.0 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.

-

Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Further Derivatization

With the core scaffold in hand, further modifications can be introduced to explore the structure-activity relationship (SAR). For instance, the hydroxyl group can be alkylated or arylated, and the pyrimidine ring can be substituted at available positions.

In Vitro Kinase Inhibition Assays

To evaluate the potential of the synthesized derivatives as kinase inhibitors, a variety of in vitro assays can be employed. A common and robust method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

Protocol 2: Luminescence-Based Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a panel of protein kinases.

Materials:

-

Kinase of interest (e.g., EGFR, VEGFR2, Aurora A)

-

Kinase-specific substrate peptide

-

ATP

-

Synthesized pyrimidine derivatives (test compounds)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-